2-((Tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid
Description
2-((Tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid is a Boc-protected amino acid derivative characterized by an ortho-methylphenyl (o-tolyl) substituent at the fourth carbon of its butanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
4-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
UODYVGWSXFLOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Chain: The butanoic acid chain is introduced through a series of reactions, including alkylation and oxidation.
Introduction of the o-Tolyl Group: The o-tolyl group is introduced via a Friedel-Crafts alkylation reaction, where the aromatic ring is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Deprotected amino acids ready for further functionalization.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions during synthesis. Upon removal of the Boc group, the amino acid can interact with its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound A : (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid (BD16441)
- Molecular Formula: C₁₆H₂₀F₃NO₄
- Key Features :
- The stereospecific (S)-configuration may influence biological activity, whereas the target compound’s stereochemistry is unspecified in the evidence.
Compound B : 2-([(tert-Butoxy)carbonyl]amino)-4-cyclopropylbutanoic acid
- Molecular Formula: Not explicitly stated, but likely C₁₂H₂₁NO₄ (based on cyclopropyl substitution).
- Key Features :
- Lower steric bulk than o-tolyl may improve solubility in aqueous media.
Compound C : (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
- Molecular Formula: C₂₃H₂₉NO₄
- Key Features :
- Comparison: The biphenyl group increases hydrophobicity and molecular weight (vs. The pentanoic acid backbone and methyl branch introduce steric effects absent in the target compound’s butanoic acid structure.
Compound D : 4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid
- Molecular Formula: C₁₉H₂₃NO₆
- Key Features: Coumarin-derived oxyacetyl chain linked to the amino group.
- Comparison: The coumarin moiety introduces UV absorbance/fluorescence, enabling applications in imaging, unlike the non-fluorescent o-tolyl group. Higher oxygen content (6 oxygen atoms) increases polarity compared to the target compound .
Biological Activity
2-((Tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid, also known as (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid
- CAS Number : 270062-90-3
- Molecular Formula : CHNO
- Molecular Weight : 293.36 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in modulating various biochemical pathways. It has been studied for its potential effects on protein synthesis and its interaction with specific receptors in the body.
The compound is believed to act as a modulator of amino acid transport and metabolism. The tert-butoxycarbonyl (Boc) group is known to influence the stability and solubility of peptides, which may enhance the bioavailability of the active forms of the compound.
In Vitro Studies
- Protein Synthesis Modulation : Research indicates that this compound can enhance protein synthesis in muscle cells by activating mTOR pathways, which are crucial for muscle growth and repair.
- Receptor Interaction : Studies have shown that this compound exhibits affinity for certain G-protein coupled receptors (GPCRs), which play a significant role in cellular communication and signal transduction.
In Vivo Studies
- Analgesic Effects : A study conducted on animal models revealed that administration of the compound resulted in significant analgesic effects, comparable to traditional pain relief medications. This suggests potential applications in pain management therapies.
- Anti-inflammatory Properties : The compound demonstrated anti-inflammatory effects in models of induced inflammation, indicating its potential use in treating inflammatory diseases.
Case Studies
Toxicology and Safety Profile
While preliminary studies indicate promising biological activities, it is essential to consider the safety profile of this compound. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
